Licoagrochalcone C

概要

説明

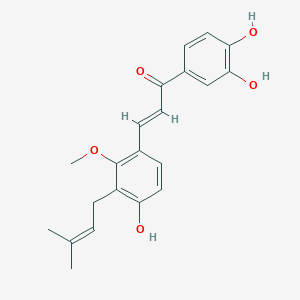

Licoagrochalcone C is a naturally occurring chalcone, a type of flavonoid, found in the roots of Glycyrrhiza glabra (licorice). Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

準備方法

Licoagrochalcone C can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an alcohol solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to obtain the desired chalcone product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

化学反応の分析

Table 1: Synthetic Routes for Licoagrochalcone C

-

Claisen–Schmidt Condensation : Critical for forming the α,β-unsaturated ketone bridge. Acid catalysis (e.g., HCl) promotes regioselectivity, though competing regioisomers (e.g., licochalcone H) may form .

-

Prenylation : Introduces the γ,γ-dimethylallyl group at C-3 via SN2 alkylation with prenyl bromide or direct ortho-metalation .

Structural Confirmation via Spectroscopy

Key spectral data validate LCC’s structure and regiochemistry:

Table 2: Key NMR and MS Data for this compound

-

Regiochemical Proof : Coupling constants (J = 8.5–8.7 Hz) in ¹H NMR confirm ortho-substitution patterns on aromatic rings .

Reactivity and Functional Group Transformations

LCC’s reactivity is governed by its electron-rich aromatic rings and electrophilic α,β-unsaturated system:

-

Electrophilic Aromatic Substitution : Hydroxyl and methoxy groups activate ring B for reactions (e.g., nitration, halogenation), though synthetic studies focus on protecting group strategies (MOM, methyl) to direct reactivity .

-

Michael Addition : The α,β-unsaturated ketone serves as a Michael acceptor, potentially enabling nucleophilic attacks (e.g., thiols, amines) for derivatization .

-

Oxidative Degradation : The prenyl group may undergo oxidation to form epoxides or diols under enzymatic or chemical conditions, though this remains underexplored in LCC-specific studies .

Biosynthetic Considerations

While LCC is primarily obtained synthetically, its natural biosynthesis in Glycyrrhiza species likely involves:

-

Chalcone Synthase (CHS) : Condenses p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold .

-

Prenyltransferase Enzymes : Introduce the γ,γ-dimethylallyl group via prenyl-diphosphate precursors .

Stability and Degradation

科学的研究の応用

Biological Activities

Licoagrochalcone C exhibits a wide range of biological activities, making it a valuable compound for research and potential therapeutic applications. Key activities include:

- Antioxidant Properties : LCC demonstrates significant antioxidant activity, which helps protect cells from oxidative stress and damage.

- Anti-inflammatory Effects : The compound has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : LCC has exhibited antibacterial effects against various strains, including Staphylococcus aureus, with an IC50 value indicating effective inhibition .

- Anticancer Potential : Research indicates that LCC can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Pharmacological Research

This compound has been studied extensively for its pharmacological properties:

-

Anticancer Research :

- LCC has shown promise in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), by inducing apoptosis and cell cycle arrest .

- A study reported that LCC disrupts bacterial membranes similarly to established antibiotics, suggesting its potential as an antibacterial agent in cancer therapy contexts .

- Anti-inflammatory Drug Development :

-

Cosmetic Industry :

- Due to its antioxidant properties, LCC is being explored for use in skincare products to combat oxidative stress and aging effects on the skin.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits NF-κB signaling | |

| Antimicrobial | Disrupts bacterial membranes | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.8 | Apoptosis via mitochondrial pathway |

| A549 | 16.6 | Cell cycle arrest |

| HepG2 | 50.8 | Induction of apoptosis |

| HN22 | 50.0 | Modulation of Bcl-2 family proteins |

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of this compound against Staphylococcus aureus strains. Results indicated that LCC effectively disrupted bacterial membranes at concentrations comparable to traditional antibiotics, highlighting its potential for development into new antimicrobial therapies .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and mitochondrial dysfunction. The compound showed significant efficacy against multiple cancer types, suggesting its role as a lead compound in anticancer drug discovery .

作用機序

The mechanism of action of licoagrochalcone C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and mediators . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes .

類似化合物との比較

Licoagrochalcone C is similar to other chalcones, such as licoagrochalcone A, licochalcone B, and glycyglabrone. These compounds share a similar flavonoid structure and exhibit comparable biological activities. this compound is unique in its specific substitution pattern and its potent inhibitory activity on NF-κB transcription .

Similar Compounds

- Licoagrochalcone A

- Licochalcone B

- Glycyglabrone

- Kanzonol Y

This compound stands out due to its specific molecular structure and its significant biological activities, making it a valuable compound for further research and potential therapeutic applications.

生物活性

Licoagrochalcone C, a member of the chalcone family derived from licorice (Glycyrrhiza glabra), has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Chalcones

Chalcones are α,β-unsaturated ketones characterized by their C6-C3-C6 structure. They are known for their wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This compound is specifically noted for its potential in various therapeutic contexts, particularly in oncology and infectious diseases .

Biological Activities

-

Antimicrobial Activity

- This compound exhibits potent antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies reported an IC50 value of 6.25 µg/mL against both MSSA and MRSA strains, indicating its effectiveness in disrupting bacterial membranes .

- The compound's ability to inhibit biofilm formation was also evaluated, with minimum biofilm inhibitory concentrations (MBIC50) established through optical density assessments .

-

Anticancer Properties

- Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways. It alters the expression of Bcl-2 family proteins and activates caspase-mediated signaling pathways, leading to cell death .

- Specific studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver) and HN22 (oral), with IC50 values ranging from 23.8 µM to 50.8 µM .

- Anti-inflammatory Effects

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Apoptosis Induction : The compound triggers mitochondrial dysfunction leading to caspase activation and subsequent apoptosis in cancer cells .

- Membrane Disruption : Its antibacterial action is partly due to the disruption of bacterial cell membranes, similar to established antibiotics like nisin .

- Cytokine Modulation : this compound appears to influence the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study focused on its antibacterial properties demonstrated that treatment with this compound significantly reduced bacterial viability in both MSSA and MRSA strains within a 24-hour period .

- Another investigation into its anticancer effects revealed that this compound could effectively inhibit the proliferation of various cancer cell lines while sparing non-tumorigenic mammalian cells, suggesting a favorable therapeutic index .

Toxicity Profile

Safety assessments conducted using Galleria mellonella larvae indicated that this compound did not exhibit systemic toxicity at concentrations up to 100 µg/mL over an extended treatment period . This suggests a favorable safety profile for further development as a therapeutic agent.

Summary Table of Biological Activities

| Activity Type | Effectiveness | IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Strong against MRSA | 6.25 µg/mL | Disrupts bacterial membranes |

| Anticancer | Induces apoptosis | 23.8 - 50.8 µM | Effective against multiple cell lines |

| Anti-inflammatory | Modulates cytokines | Not specified | Reduces inflammation |

| Toxicity | Low toxicity | >100 µg/mL | Safe in Galleria mellonella model |

特性

IUPAC Name |

(E)-1-(3,4-dihydroxyphenyl)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-8-16-18(23)10-6-14(21(16)26-3)5-9-17(22)15-7-11-19(24)20(25)12-15/h4-7,9-12,23-25H,8H2,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYZHQQZLIBKBP-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC(=C(C=C2)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325144-68-1 | |

| Record name | Licoagrochalcone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。